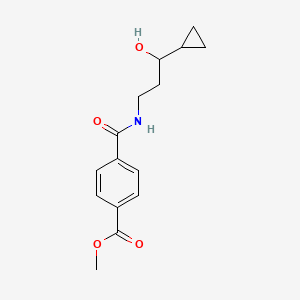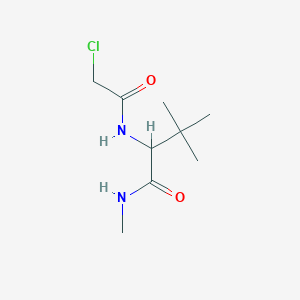
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide is a chemical compound with the molecular formula C9H17ClN2O2 It is known for its unique structure, which includes a chloroacetyl group attached to an amino group, and a trimethylbutanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide typically involves the reaction of chloroacetyl chloride with an appropriate amine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. One common method involves the use of phosphate buffer to maintain a neutral pH, which helps in achieving chemoselective N-chloroacetylation of amino compounds . The reaction is usually completed within 20 minutes, and the product can be isolated without the need for chromatographic separation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of green chemistry principles, such as metal-free and eco-friendly conditions, is often emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Chloroacetyl Chloride: Used for the initial chloroacetylation reaction.
Phosphate Buffer: Maintains neutral pH during the reaction.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various chloroacetamide derivatives, which can be further modified to obtain compounds with different functional groups and properties .
科学研究应用
2-(2-chloroacetamido)-N,3,3-trimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, engineering materials, and other industrial products.
作用机制
The mechanism of action of 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(2-chloroacetamido)-N,3,3-trimethylbutanamide
- N-chloroacetylated amino alcohols
- N-chloroacetylated amino acids
Uniqueness
This compound is unique due to its specific structure, which combines a chloroacetyl group with a trimethylbutanamide backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
属性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O2/c1-9(2,3)7(8(14)11-4)12-6(13)5-10/h7H,5H2,1-4H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIIIBGFZKCIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)
![4-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-2-methylpyridine](/img/structure/B2721679.png)
![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)
![6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2721681.png)
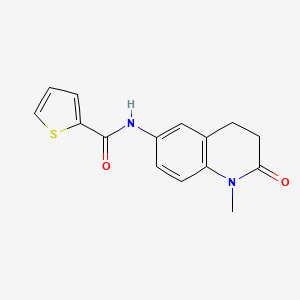
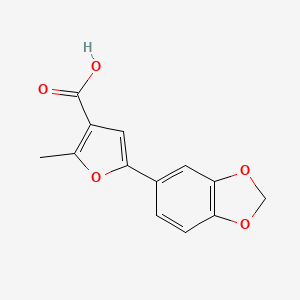
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2721688.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)
![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2721693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B2721694.png)
![methyl 6-methyl-2-(2-{12-oxo-10,13-diazatricyclo[7.4.1.0^{5,14}]tetradeca-1,3,5(14),6,8-pentaen-11-yl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2721695.png)
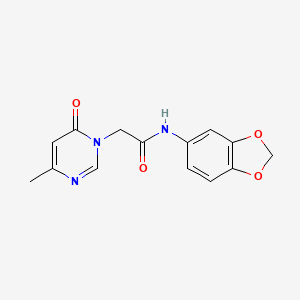
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-4-[5-(dimethylamino)pyridazin-3-YL]piperazine-1-carboxamide](/img/structure/B2721697.png)
